molecular formula C24H19ClFN5OS B11665169 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B11665169
M. Wt: 480.0 g/mol
InChI Key: XZJXUHCWJBLINS-JVWAILMASA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the addition of the fluorophenyl group and the formation of the acetohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an anti-inflammatory agent and is being studied for its effects on various biological pathways.

    Medicine: It is being investigated for its potential use in the treatment of certain diseases due to its unique chemical properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to changes in biological pathways. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C24H19ClFN5OS

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H19ClFN5OS/c1-16(17-9-13-20(26)14-10-17)27-28-22(32)15-33-24-30-29-23(18-7-11-19(25)12-8-18)31(24)21-5-3-2-4-6-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

XZJXUHCWJBLINS-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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